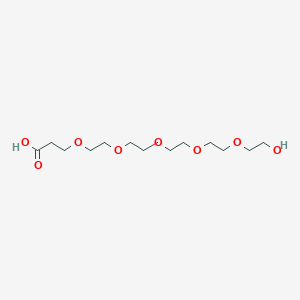

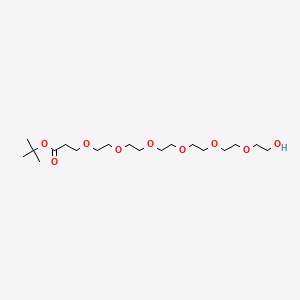

![molecular formula C20H27N3O4S B608084 1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine CAS No. 2059148-82-0](/img/structure/B608084.png)

1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine

Descripción general

Descripción

IMP-1088 is an inhibitor of N-myristoyltransferase 1 (NMT1) and NMT2 (IC50 = <1 nM for both human enzymes). It inhibits replication of rhinovirus (RV), the virus most commonly responsible for the common cold, by inhibiting myristoylation of the RV capsid protein VP0 from strain RV-A16 in HeLa cells. IMP-1088 (500 nM) reduces RV-A16, RV-A1, RV-B14, and RV-A28 viral titers in HeLa cells without affecting cell growth (IC50 = >1,000 nM). It also blocks production of infectious RV-16 virus in primary human bronchial epithelial cells (hBECs) when added 3 hours post infection via inhibition of viral capsid assembly.

IMP-1088 is a novel potent and selective blocker of N-myristoylation in cells.

Aplicaciones Científicas De Investigación

Inhibition of N-myristoylation

IMP-1088 is an ultrapotent inhibitor of human N-myristoyltransferases (NMTs) and has been shown to block the N-myristoylation of viral proteins . This inhibition can serve as an effective antiviral strategy .

Prevention of Rhinoviral Replication

IMP-1088 has been found to prevent rhinoviral replication . This makes it a potential candidate for the treatment of the common cold .

Inhibition of Vaccinia Virus

IMP-1088 has been used to inhibit the replication of the vaccinia virus (VACV). It was found that the N-myristoylation of VACV entry proteins L1, A16, and G9 was inhibited by IMP-1088 .

Generation of Non-infectious Virions

Treatment with IMP-1088 resulted in the generation of non-infectious virions that were defective in cell entry . This could potentially be used to control the spread of certain viruses.

Potential Treatment for Poxviral Infections

Given the significant genetic identity between VACV, monkeypox virus, and variola virus L1 homologs, the data provides a basis for further investigating the role of N-myristoylation in poxviral infections as well as the potential of selective NMT inhibitors like IMP-1088 as broad-spectrum poxvirus inhibitors .

Inhibition of Protein N-myristoylation in Cancer Research

IMP-1088 has been found to inhibit protein N-myristoylation, a post-translational modification of proteins. This has potential therapeutic implications in cancer research .

Validation of Chemical Probes for Human N-myristoyltransferases

IMP-1088 has been used in the validation and invalidation of chemical probes for the human N-myristoyltransferases .

Inhibition of NMT in Cells

IMP-1088 selectively blocks N-myristoylation in cells at low nanomolar concentration . This could have potential applications in various fields of research where the inhibition of NMT is required.

Mecanismo De Acción

Target of Action

The primary targets of 1-(5-(3,4-Difluoro-2-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy)phenyl)-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine, also known as IMP-1088, are the human N-myristoyltransferases NMT1 and NMT2 . These enzymes are involved in the post-translational modification of proteins, specifically the addition of a myristoyl group to the N-terminus of specific cellular proteins .

Mode of Action

IMP-1088 inhibits the action of NMT1 and NMT2 by binding to their active sites . This prevents the enzymes from adding a myristoyl group to their target proteins . The inhibition of NMT1 and NMT2 by IMP-1088 is highly potent, with IC50 values of less than 1 nM for both enzymes .

Biochemical Pathways

The inhibition of NMT1 and NMT2 by IMP-1088 affects the myristoylation pathway . Myristoylation is a crucial process for the functionality of many proteins, as it allows them to associate with cellular membranes or bind to hydrophobic pockets of certain proteins . By inhibiting this process, IMP-1088 disrupts the normal functioning of these proteins.

Pharmacokinetics

Small molecule drugs generally have good absorption and distribution profiles, but their metabolism and excretion can vary widely. IMP-1088 is predicted to be BBB-permeable, which could potentially restrict its usage due to possible neurotoxicity .

Result of Action

The primary result of IMP-1088’s action is the prevention of rhinoviral replication . By inhibiting NMT1 and NMT2, IMP-1088 prevents the myristoylation of the rhinovirus capsid protein VP0 . This prevents the virus from assembling its capsid, which is essential for the virus to generate infectious particles . As a result, IMP-1088 protects host cells from the cytotoxic effects of viral infection .

Action Environment

The action of IMP-1088 is influenced by the cellular environment. The presence of the target enzymes NMT1 and NMT2 is a prerequisite for its action . Furthermore, the effectiveness of IMP-1088 may be influenced by factors such as the concentration of the drug in the cell, the presence of other competing substrates for NMT1 and NMT2, and the overall state of the cell .

Propiedades

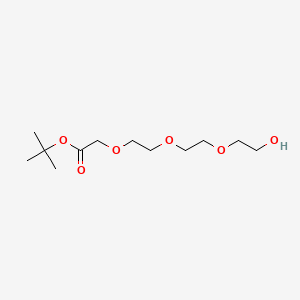

IUPAC Name |

1-[5-[3,4-difluoro-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methylindazol-3-yl]-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29F2N5O/c1-15-18(16(2)31(5)28-15)11-12-33-25-19(8-9-21(26)24(25)27)17-7-10-23-20(13-17)22(14-30(3)4)29-32(23)6/h7-10,13H,11-12,14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXNKJCQBRQUMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CCOC2=C(C=CC(=C2F)F)C3=CC4=C(C=C3)N(N=C4CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336328 | |

| Record name | 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-[3,4-Difluoro-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methylindazol-3-yl]-N,N-dimethylmethanamine | |

CAS RN |

2059148-82-0 | |

| Record name | 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMP-1088 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT62NQ6YEV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

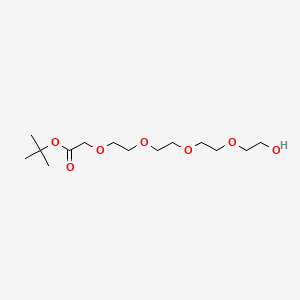

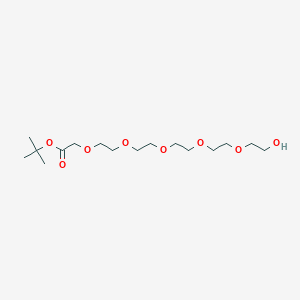

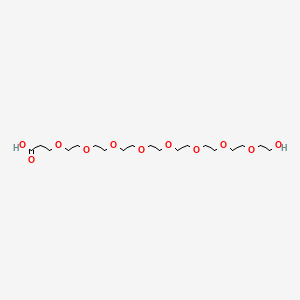

![3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid](/img/structure/B608002.png)

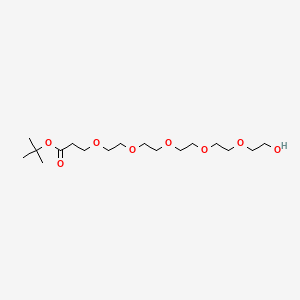

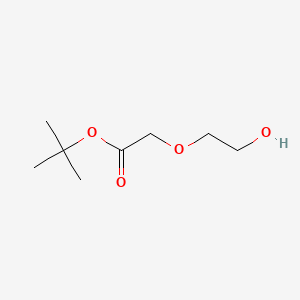

![Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate](/img/structure/B608003.png)